molecular formula C12H20FNO4 B15218003 4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid

Cat. No.: B15218003
M. Wt: 261.29 g/mol
InChI Key: DZQALYALTWCYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a cyclohexane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorination of the cyclohexane ring can be carried out using electrophilic fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom and Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group can be cleaved under acidic conditions to release the free amine, which can then interact with biological targets such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonylamino)-cyclohexanecarboxylic acid: Lacks the fluorine atom, which may result in different reactivity and binding properties.

    4-Aminocyclohexanecarboxylic acid: Does not have the Boc protecting group, making it more reactive and less stable in certain conditions.

    1-Fluoro-4-aminocyclohexane: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination provides enhanced stability, reactivity, and binding affinity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

1-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-8-4-6-12(13,7-5-8)9(15)16/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

DZQALYALTWCYAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(C(=O)O)F

Origin of Product

United States

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